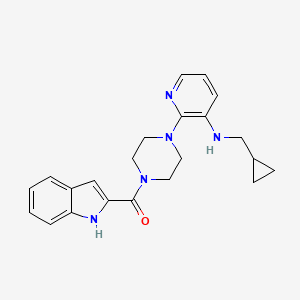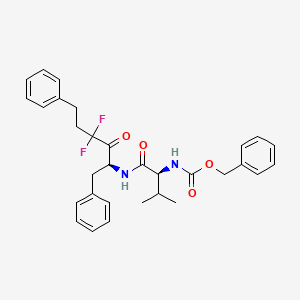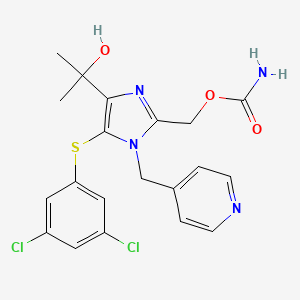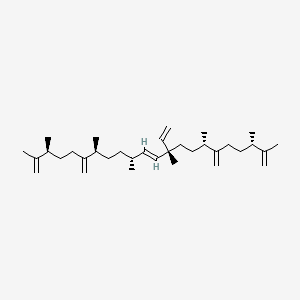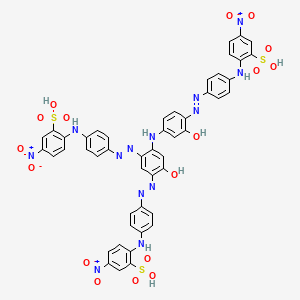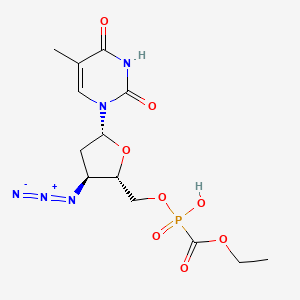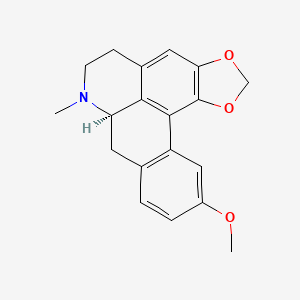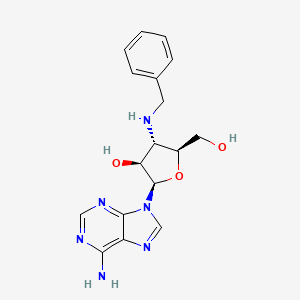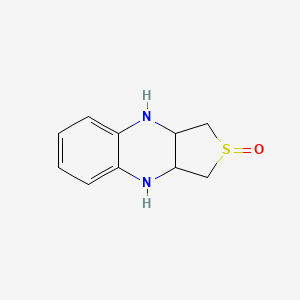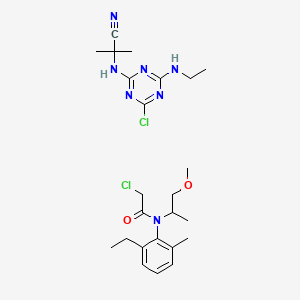
2'-(3,3,5-Trimethyl-hexamethyleneimino)-3'-deoxythymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA. The modification in its structure, particularly the addition of the 3,3,5-trimethyl-hexamethyleneimino group, imparts unique properties to the molecule, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine typically involves multiple steps, starting from commercially available thymidine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of thymidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of the 3,3,5-Trimethyl-hexamethyleneimino Group: This step involves the reaction of the protected thymidine with a suitable reagent to introduce the 3,3,5-trimethyl-hexamethyleneimino group.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of 2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine follows similar synthetic routes but is optimized for large-scale production. This includes the use of more efficient reagents, catalysts, and reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on DNA replication and repair.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The compound may target specific enzymes involved in these processes, leading to its potential antiviral and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine can be compared with other nucleoside analogs, such as:
Zidovudine (AZT): Another thymidine analog used as an antiviral drug.
Stavudine (d4T): A nucleoside analog with similar antiviral properties.
Lamivudine (3TC): A cytidine analog used in the treatment of HIV and hepatitis B.
The unique structural modification in 2’-(3,3,5-Trimethyl-hexamethyleneimino)-3’-deoxythymidine distinguishes it from these compounds, potentially offering different biological activities and applications.
Eigenschaften
CAS-Nummer |
134935-14-1 |
|---|---|
Molekularformel |
C19H31N3O4 |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-(3,3,5-trimethylazepan-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H31N3O4/c1-12-5-6-21(11-19(3,4)8-12)15-7-14(10-23)26-17(15)22-9-13(2)16(24)20-18(22)25/h9,12,14-15,17,23H,5-8,10-11H2,1-4H3,(H,20,24,25)/t12?,14-,15+,17+/m0/s1 |
InChI-Schlüssel |
AEZQFEBZIDMSFQ-XQKIXBLGSA-N |
Isomerische SMILES |
CC1CCN(CC(C1)(C)C)[C@@H]2C[C@H](O[C@H]2N3C=C(C(=O)NC3=O)C)CO |
Kanonische SMILES |
CC1CCN(CC(C1)(C)C)C2CC(OC2N3C=C(C(=O)NC3=O)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


